2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid
Brand Name: Vulcanchem
CAS No.: 1018295-42-5
VCID: VC2781204
InChI: InChI=1S/C8H5F2NO3/c9-4-2-1-3-5(10)6(4)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14)
SMILES: C1=CC(=C(C(=C1)F)NC(=O)C(=O)O)F
Molecular Formula: C8H5F2NO3
Molecular Weight: 201.13 g/mol

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid

CAS No.: 1018295-42-5

Cat. No.: VC2781204

Molecular Formula: C8H5F2NO3

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid - 1018295-42-5

Specification

CAS No. 1018295-42-5
Molecular Formula C8H5F2NO3
Molecular Weight 201.13 g/mol
IUPAC Name 2-(2,6-difluoroanilino)-2-oxoacetic acid
Standard InChI InChI=1S/C8H5F2NO3/c9-4-2-1-3-5(10)6(4)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14)
Standard InChI Key XKMPHIMGYLKQKV-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)NC(=O)C(=O)O)F
Canonical SMILES C1=CC(=C(C(=C1)F)NC(=O)C(=O)O)F

Introduction

Chemical Identity and Physical Properties

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid is a crystalline compound with distinctive structural features incorporating a difluorophenyl group connected to an oxoacetic acid moiety through an amino linkage. The compound's basic identity parameters are outlined in Table 1.

Table 1: Chemical Identity of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid

ParameterValue
CAS Registry Number1018295-42-5
Molecular FormulaC₈H₅F₂NO₃
Molecular Weight201.13 g/mol
IUPAC Name2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid
Synonyms2,6-Difluoroanilino(oxo)acetic acid; Acetic acid, 2-[(2,6-difluorophenyl)amino]-2-oxo-; [(2,6-Difluorophenyl)carbamoyl]formic acid

The compound appears as a powder at standard conditions with specific physicochemical properties that influence its reactivity and applications . Notable physical characteristics include:

  • Physical State: Powder

  • Density: 1.601 ± 0.06 g/cm³ (Predicted)

  • pKa: 2.73 ± 0.40 (Predicted)

  • Standard Purity (Commercial): ≥ 95%

The molecular structure features a difluorophenyl ring with fluorine atoms at the 2- and 6-positions, creating a distinctive electronic environment that influences the compound's reactivity and stability. The amino linkage connects this aromatic system to the oxoacetic acid functionality, which is characterized by a carbonyl group adjacent to a carboxylic acid moiety .

Synthetic Methodologies

The synthesis of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid typically involves a multi-step process utilizing 2,6-difluoroaniline as a key starting material. Based on documented synthetic approaches for structurally similar compounds, several methodologies have been established.

Classical Synthetic Route

A common synthetic pathway involves the reaction of 2,6-difluoroaniline with oxalyl chloride followed by hydrolysis. The general procedure follows these steps:

  • Addition of 2,6-difluoroaniline to a solution of triethylamine in dichloromethane

  • Dropwise addition of oxalyl chloride at 0°C

  • Warming to room temperature and stirring for 4-6 hours

  • Acidification and extraction

  • Hydrolysis of the intermediate

  • Final acidification and purification

This method typically yields the target compound with acceptable purity for further applications or refinement.

Alternative Synthetic Approach

An alternative methodology documented for similar oxoacetic acid derivatives involves:

  • Coupling of the aniline derivative with a carboxylic acid using coupling reagents like HATU

  • Reaction with ethyl chlorooxoacetate in the presence of Lewis acids (AlCl₃)

  • Base-catalyzed hydrolysis

  • Acidification and isolation

The reaction scheme for this approach can be represented as follows:

Spectroscopic Characterization

Comprehensive characterization of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid is essential for confirming its structure and purity. While specific spectroscopic data for this exact compound is limited in the available research, the following characterization methods are typically employed for similar compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structurally similar compounds, ¹H NMR spectroscopy typically reveals:

  • Characteristic signals for aromatic protons in the difluorophenyl ring (typically between δ 6.8-7.8 ppm)

  • NH proton signal (often appearing as a broad singlet around δ 10-11 ppm)

  • Carboxylic acid proton (variable position, often masked or exchanged in DMSO-d₆)

Infrared Spectroscopy

Typical IR spectroscopic features include:

  • NH stretching vibrations (~3200-3400 cm⁻¹)

  • Carbonyl stretching vibrations (~1650-1750 cm⁻¹)

  • Carboxylic acid O-H stretching (~3000-3500 cm⁻¹)

  • C-F stretching vibrations (~1000-1400 cm⁻¹)

These spectroscopic parameters are crucial for structural confirmation and purity assessment in both research and quality control contexts.

Applications in Pharmaceutical Research

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid has found applications primarily in pharmaceutical research and development fields. Its distinctive structural features make it valuable in several contexts:

As a Building Block in Medicinal Chemistry

The compound serves as an important chemical intermediate in the synthesis of more complex pharmaceutically active molecules. The presence of the difluorophenyl group provides specific electronic and steric properties that can influence:

  • Metabolic stability

  • Receptor binding affinity

  • Pharmacokinetic properties

Development of Antiviral Compounds

Research findings suggest that structurally similar glyoxamides have been investigated for antiviral activity, particularly against Hepatitis B Virus (HBV). While specific data for 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid is limited, related compounds have demonstrated:

  • Inhibition of viral replication

  • Prevention of viral nucleocapsid assembly

  • Interference with viral protein secretion

Table 2 illustrates the comparative anti-HBV activity of structurally related glyoxamide compounds:

Table 2: Anti-HBV Activity of Selected Glyoxamide Compounds

CompoundEC₅₀ (μM)EC₉₀ (μM)Cytotoxicity CC₅₀ (μM) in HepG2
Compound 41.2 ± 0.66.3 ± 2.927.0
Compound 10b0.09 ± 0.073.05 ± 1.83>100
Compound 10c0.47 ± 0.534.10 ± 2.42>100
GLP-26 (5)0.0030.014>100

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid and structurally similar compounds have revealed important insights into the influence of structural modifications on biological activity.

Impact of Fluorine Substitution

The presence of fluorine atoms at the 2- and 6-positions of the phenyl ring contributes to:

  • Increased metabolic stability

  • Altered electronic properties of the aromatic system

  • Modified lipophilicity and membrane permeability

  • Enhanced binding interactions with target proteins through fluorine-specific interactions

Role of the Oxoacetic Acid Moiety

The oxoacetic acid functional group serves as:

Research suggests that modifications to either the fluorinated aromatic system or the oxoacetic acid portion can significantly influence biological activity, highlighting the importance of maintaining key structural features for specific applications.

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